Cas no 344280-65-5 (4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid)

4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid is a chlorinated aromatic ketone derivative with potential applications in pharmaceutical and agrochemical research. Its structure features both a 4-chlorophenyl and a 2,4-dichlorophenyl moiety, contributing to its reactivity and utility as an intermediate in synthetic chemistry. The compound's ketone and carboxylic acid functional groups enhance its versatility for further derivatization, making it valuable for the development of biologically active molecules. Its well-defined molecular architecture allows for precise modifications in drug discovery and material science. The presence of multiple chlorine substituents may also influence its physicochemical properties, such as stability and lipophilicity, which are critical in formulation studies.
4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid structure
344280-65-5 structure
商品名:4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid
CAS番号:344280-65-5
MF:
メガワット:
CID:4649436

4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid
    • 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid

4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C159570-50mg
4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid
344280-65-5
50mg
$ 380.00 2022-06-06
A2B Chem LLC
AI80477-1mg
4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid
344280-65-5 >90%
1mg
$201.00 2024-04-20
A2B Chem LLC
AI80477-1g
4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid
344280-65-5 >90%
1g
$1295.00 2024-04-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00921787-1g
4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid
344280-65-5 90%
1g
¥4193.0 2023-04-07
Key Organics Ltd
7J-541S-5MG
4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid
344280-65-5 >90%
5mg
£46.00 2023-09-08
Key Organics Ltd
7J-541S-10MG
4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid
344280-65-5 >90%
10mg
£63.00 2023-09-08
Key Organics Ltd
7J-541S-1G
4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid
344280-65-5 >90%
1g
£770.00 2023-09-08
TRC
C159570-25mg
4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid
344280-65-5
25mg
$ 230.00 2022-06-06
A2B Chem LLC
AI80477-500mg
4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid
344280-65-5 >90%
500mg
$720.00 2024-04-20
A2B Chem LLC
AI80477-10mg
4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid
344280-65-5 >90%
10mg
$240.00 2024-04-20

4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid 関連文献

4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acidに関する追加情報

Introduction to 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid (CAS No. 344280-65-5)

4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid, identified by its Chemical Abstracts Service number CAS No. 344280-65-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its aromatic structure and functional groups, which make it a promising candidate for further investigation in drug discovery and development. The presence of multiple chlorine atoms and an oxo group in its molecular framework suggests potential bioactivity, making it an intriguing subject for synthetic chemists and biologists alike.

The molecular structure of 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid consists of a butanoic acid backbone substituted with two chlorophenyl groups at the 4th and 2nd positions, respectively. This arrangement confers unique electronic and steric properties to the molecule, which can influence its interactions with biological targets. The compound's dual chlorination enhances its lipophilicity, potentially facilitating membrane penetration and target binding. Such characteristics are often exploited in the design of novel therapeutic agents.

In recent years, there has been growing interest in developing small-molecule inhibitors targeting various biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration. The structural features of 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid make it a versatile scaffold for designing molecules that can modulate enzyme activity or receptor binding. For instance, the oxo group at the C-4 position can serve as a hydrogen bond acceptor or participate in π-stacking interactions with aromatic residues in protein targets.

One of the most compelling aspects of this compound is its potential application in kinase inhibition. Kinases are a family of enzymes critical for cell signaling and are frequently dysregulated in diseases such as cancer. Researchers have been exploring novel kinase inhibitors with unique scaffolds to overcome resistance to existing therapies. The chlorophenyl groups in 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid could provide specific interactions with ATP-binding pockets or allosteric sites on kinases, offering a new chemical space for drug design.

Furthermore, the compound's ability to engage multiple binding modes may enhance its therapeutic index by improving target specificity while minimizing off-target effects. This concept is particularly relevant in modern drug development, where selectivity is paramount to ensuring efficacy and safety. Computational studies have shown that molecules with similar structural motifs can exhibit high affinity for protein targets, suggesting that CAS No. 344280-65-5 could be a valuable starting point for structure-based drug design.

Recent advancements in high-throughput screening (HTS) and computational chemistry have accelerated the discovery of bioactive compounds like 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid. These technologies allow researchers to rapidly evaluate large libraries of compounds for their potential biological activity. The integration of machine learning algorithms has further enhanced the predictability of molecular properties, enabling more efficient virtual screening processes.

The synthesis of CAS No. 344280-65-5 presents an interesting challenge due to its complex aromatic system and multiple functional groups. However, modern synthetic methodologies have made significant strides in facilitating such constructions. Techniques such as cross-coupling reactions, palladium-catalyzed transformations, and enzymatic resolutions have enabled chemists to build intricate molecular architectures with high precision. These advances not only improve yield but also enhance scalability for potential industrial applications.

In addition to its pharmaceutical applications, this compound has shown promise in material science and agricultural chemistry. Its structural motifs are reminiscent of herbicides and fungicides that target specific enzymes or receptors in plants and fungi. By modifying key functional groups or substituents, researchers can tailor the properties of CAS No. 344280-65-5 to meet diverse industrial needs.

The regulatory landscape for new chemical entities like CAS No. 344280-65-5 is stringent but well-established, ensuring that any potential therapeutic use undergoes rigorous testing before reaching clinical trials or commercialization. Preclinical studies are essential to evaluate toxicity profiles, pharmacokinetics, and pharmacodynamics before human testing begins. These studies often involve both in vitro assays using cell lines or isolated enzymes as well as in vivo models to assess systemic effects.

The role of medicinal chemists is pivotal in optimizing the properties of compounds like CAS No. 344280-65-5 through iterative design cycles based on experimental data and computational predictions. By systematically modifying substituents or altering core structures, chemists can enhance potency while reducing side effects. This process requires a deep understanding of both organic chemistry principles and biological mechanisms.

As research continues to uncover new therapeutic targets and mechanisms, compounds like CAS No. 344280-65-5 will remain relevant candidates for further exploration. The growing emphasis on personalized medicine also underscores the importance of developing diverse chemical libraries from which novel treatments can be derived.

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